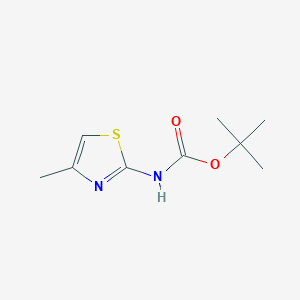

tert-Butyl (4-methylthiazol-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZPLSFZVKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668690 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848472-44-6 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"tert-Butyl (4-methylthiazol-2-yl)carbamate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (4-methylthiazol-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry. The document details a reliable synthetic protocol, including the underlying chemical principles, step-by-step procedures, and purification techniques. Furthermore, it presents a thorough characterization of the title compound using modern analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust reference for their work.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of the 4-methylthiazole core yields this compound. This transformation is a critical step in the synthesis of more complex molecules, as the Boc group provides a stable yet readily cleavable protecting moiety for the amine functionality.[2][] This allows for selective reactions at other positions of the thiazole ring or on appended side chains.

The carbamate group itself is a key structural motif in many approved drugs and prodrugs, often enhancing metabolic stability and cell permeability.[4] Consequently, this compound serves as a versatile intermediate in the development of novel therapeutics, including enzyme inhibitors and antimicrobial agents.[1][5] For instance, it has been utilized as a precursor in the synthesis of CDK9 inhibitors.[5] This guide aims to provide a detailed and practical resource for the efficient synthesis and rigorous characterization of this important synthetic intermediate.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Boc-protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the exocyclic amino group of the thiazole acts as the nucleophile, attacking one of the carbonyl carbons of Boc₂O.

Reaction Mechanism and Rationale

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][6] The reaction proceeds via the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product, along with the release of tert-butanol and carbon dioxide. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[6]

Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Amino-4-methylthiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous dichloromethane (or THF).

-

Add triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford this compound as a solid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following sections detail the expected analytical data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.28 g/mol | Calculated |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, sealed in dry conditions |

Spectroscopic Data

Spectroscopic techniques are pivotal for the structural elucidation of organic molecules.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a related compound, tert-butyl thiazol-2-ylcarbamate, the following NMR data has been reported.[8]

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Thiazole C5-H |

| ~6.8 | d | 1H | Thiazole C4-H |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Note: For this compound, the signal for the thiazole proton at C4 would be absent, and a singlet corresponding to the methyl group at C4 would be observed, typically around 2.2-2.5 ppm. The C5-H signal would appear as a singlet.

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (carbamate) |

| ~153 | C2 (thiazole) |

| ~148 | C4 (thiazole) |

| ~115 | C5 (thiazole) |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

| ~17 | Thiazole-CH₃ |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For the parent compound, tert-butyl carbamate, characteristic IR data is available.[9]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (carbamate) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carbamate) |

| ~1520 | N-H bend and C-N stretch |

| ~1160 | C-O stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected [M+H]⁺: m/z 215.0854

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The provided experimental protocol, along with the rationale behind the synthetic strategy, offers a solid foundation for its preparation in a laboratory setting. The comprehensive characterization data, including NMR, IR, and MS, serves as a reliable reference for confirming the identity and purity of the synthesized compound. By following the procedures and utilizing the analytical data presented herein, researchers and drug development professionals can confidently produce and validate this key building block for their synthetic endeavors.

References

-

Benchchem. This compound | 848472-44-6.

-

Supporting Information. 1 - Supporting Information.

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190.

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

-

ChemicalBook. tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate(96929-05-4) 1H NMR spectrum.

-

Sigma-Aldrich. This compound | 848472-44-6.

-

Benchchem. tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate.

-

Chufan, EE., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.

-

Carpino, L. A., & Parameswaran, K. N. (1967). Carbamic acid, tert-butyl ester. Organic Syntheses, 47, 13.

-

Royal Society of Chemistry. Dual protection of amino functions involving Boc.

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.

-

PubChem. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected.

-

ChemicalBook. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR.

-

Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1-8.

-

Sigma-Aldrich. This compound | 848472-44-6.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Master Organic Chemistry. Amine Protection and Deprotection.

-

An, K., et al. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. ResearchGate.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

-

BOC Sciences. Amino Acid Protection & Deprotection Services.

-

PubChem. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin....

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

-

National Institute of Standards and Technology. tert-Butyl carbamate.

-

Lee, K., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.

-

CymitQuimica. tert-Butyl ((4-carbamothioylthiazol-2-yl)methyl)carbamate.

-

Navya – Chem Pharma Llc. tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

New Journal of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities.

-

Echemi. A Better Understanding of Di Tert Butyl Dicarbonate.

-

PubChem. tert-Butyl (2-cyanothiazol-4-yl)carbamate.

-

BLD Pharm. tert-Butyl ((2-methylthiazol-4-yl)methyl)carbamate hydrochloride.

-

PubChemLite. Tert-butyl n-[1-(4-carbamoylthiazol-2-yl)ethyl]carbamate.

-

Chem-Impex. Tert-Butyl 2-(2-Aminothiazol-4-Yl)Ethylcarbamate.

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. 1910)

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 848472-44-6 | Benchchem [benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbamate [webbook.nist.gov]

A Technical Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This document provides an in-depth technical examination of tert-Butyl (4-methylthiazol-2-yl)carbamate, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, present a validated, step-by-step synthesis protocol, and delve into its spectroscopic signature for robust characterization. The guide further elucidates the compound's strategic importance in drug development, stemming from the privileged nature of the 4-methylthiazole scaffold and the versatility of the tert-butoxycarbonyl (Boc) protecting group. Safety protocols, handling, and storage are also detailed to ensure best laboratory practices. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive molecules.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 848472-44-6) is a specialized organic intermediate whose value is rooted in its unique structural components. The molecule combines a 2-amino-4-methylthiazole core with a tert-butoxycarbonyl (Boc) protecting group. This design is intentional and highly strategic for multistep synthetic campaigns.

The thiazole ring is a well-established "privileged structure" in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates due to its ability to engage in diverse biological interactions.[1] The addition of a methyl group at the 4-position subtly modulates the electronic and steric profile of the ring, offering a distinct advantage for targeted molecular design.

Simultaneously, the Boc group provides a robust yet labile protecting element for the 2-amino functionality. Its stability under a wide range of non-acidic conditions, coupled with its clean, traceless removal under mild acid, makes it an indispensable tool in modern peptide and heterocyclic chemistry.[2] Consequently, this reagent serves as a critical entry point for elaborating the 2-amino position, enabling the construction of complex libraries for high-throughput screening or the targeted synthesis of lead candidates.[1][3]

Physicochemical and Structural Characteristics

The compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[4] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 848472-44-6 | [4] |

| Molecular Formula | C₉H₁₄N₂O₂S | [4] |

| Molecular Weight | 214.28 g/mol | [5] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at 2-8°C, sealed in a dry environment, preferably under nitrogen. | [4][5] |

| InChIKey | JGBZPLSFZVKDDV-UHFFFAOYSA-N |[4] |

Chemical Structure

The structure features a five-membered thiazole ring containing one sulfur and one nitrogen atom, substituted with a methyl group at position 4 and a Boc-protected amine at position 2.

Synthesis and Purification Protocol

The most direct and widely adopted method for preparing this compound is the N-acylation of 2-amino-4-methylthiazole with Di-tert-butyl dicarbonate (Boc₂O). This reaction is efficient, high-yielding, and proceeds under mild conditions. The use of a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is often employed to scavenge the acidic byproduct and catalyze the reaction.[6][7]

Experimental Protocol: Boc Protection of 2-amino-4-methylthiazole

Materials:

-

2-amino-4-methylthiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or DMAP (catalytic)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution. If using DMAP, add 0.05-0.1 eq.

-

Addition of Boc₂O: Cool the mixture to 0 °C using an ice bath. Add a solution of Di-tert-butyl dicarbonate (1.05-1.1 eq) in a small volume of DCM dropwise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of undesired side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce water content).

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Self-Validation: The choice of solvent system for chromatography should be determined by prior TLC analysis to ensure optimal separation of the product from unreacted Boc₂O and other impurities. The pure fractions are combined and concentrated to yield this compound as a solid.

Spectroscopic Analysis and Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Predicted ¹H NMR Spectrum

Based on the structure and published data for analogous compounds like tert-butyl thiazol-2-ylcarbamate[8], the following proton signals are expected (in CDCl₃ or DMSO-d₆):

-

~9.5-11.5 ppm (broad singlet, 1H): This signal corresponds to the carbamate N-H proton. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

~6.5-6.8 ppm (singlet, 1H): This signal is assigned to the lone proton at the 5-position of the thiazole ring (H-5).

-

~2.3-2.5 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl group at the 4-position of the thiazole ring.

-

~1.5 ppm (singlet, 9H): This strong, characteristic singlet is from the nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Spectrum

The expected carbon signals are:

-

~160-162 ppm: The carbon of the thiazole ring attached to the two heteroatoms (C-2).

-

~152-154 ppm: The carbonyl carbon (C=O) of the carbamate group.

-

~145-148 ppm: The substituted carbon of the thiazole ring at position 4 (C-4).

-

~110-115 ppm: The protonated carbon of the thiazole ring at position 5 (C-5).

-

~81-83 ppm: The quaternary carbon of the tert-butyl group.

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~16-18 ppm: The carbon of the methyl group at position 4.

Applications in Drug Discovery and Development

The utility of this compound extends across various therapeutic areas, primarily serving as a versatile synthetic intermediate.

-

Scaffold for Kinase Inhibitors: The compound has been utilized as a precursor in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[3] In this context, the Boc group is removed to liberate the free amine, which then serves as a nucleophilic handle for coupling with other fragments to build the final, complex inhibitor molecule.

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial agents. This building block allows for the systematic exploration of substitutions at the 2-amino position to optimize potency and selectivity against various microbial targets.[3]

-

Agrochemical Development: Beyond pharmaceuticals, this intermediate is a building block for novel fungicides and herbicides.[3] The structural modifications enabled by this reagent can lead to agrochemicals with enhanced efficacy and improved environmental profiles.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source(s):[4]

Recommended Laboratory Practices

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate whose thoughtful design empowers medicinal chemists and drug development professionals. Its combination of a biologically relevant thiazole core and the synthetically versatile Boc protecting group provides a reliable and efficient route to a vast array of complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.

References

Sources

- 1. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate | 1951439-33-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 848472-44-6 | Benchchem [benchchem.com]

- 4. This compound | 848472-44-6 [sigmaaldrich.com]

- 5. 848472-44-6|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Mechanistic Landscape of 2-Aminothiazole Scaffolds Derived from tert-Butyl (4-methylthiazol-2-yl)carbamate

Abstract: This document provides an in-depth technical analysis of the mechanistic pathways associated with pharmacologically active agents derived from the synthetic intermediate, tert-butyl (4-methylthiazol-2-yl)carbamate. While this carbamate itself is not a direct pharmacological agent, its core 2-aminothiazole structure is a privileged scaffold in modern drug discovery, particularly for kinase inhibitors. We will dissect the role of this scaffold, using the multi-kinase inhibitor Dasatinib as a primary case study to illustrate the core mechanism of action. Furthermore, this guide presents a comprehensive suite of validated, step-by-step protocols for researchers aiming to elucidate the mechanism of novel derivatives synthesized from this critical building block.

Deconstructing the Core Moiety: From Synthetic Intermediate to Pharmacophore

This compound is a thiazole-derived carbamate compound primarily utilized as a protected intermediate in organic synthesis.[1] The tert-butoxycarbonyl (Boc) group serves as a sterically bulky protecting group for the amine at the 2-position of the 4-methylthiazole ring.[1] This protection allows for controlled, sequential reactions at other positions of the molecule before the amine is deprotected for a final coupling step.

Its most notable application is in the synthesis of Dasatinib, a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases.[2][3] Therefore, to discuss the "mechanism of action" relevant to this compound, we must look downstream to the highly active molecules it helps create. The 2-aminothiazole core is the key pharmacophore, a structural motif repeatedly found to confer high-affinity binding to the ATP pocket of protein kinases.[4]

The 2-Aminothiazole Scaffold: A Privileged Kinase Inhibitor Template

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminothiazole moiety serves as an excellent "hinge-binding" motif. The ATP-binding site of most kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The 2-aminothiazole scaffold can mimic these interactions, allowing it to anchor within the ATP pocket and block the binding of the natural substrate, thereby inhibiting kinase activity.[4]

Case Study: Dasatinib's Mechanism of Action

Dasatinib (marketed as Sprycel®) is a paradigmatic example of a drug built upon this scaffold.[2] It is a potent inhibitor of a range of kinases, with its primary therapeutic effects in Chronic Myelogenous Leukemia (CML) stemming from its high affinity for the BCR-ABL fusion protein.[2][4]

Primary Targets and Downstream Effects:

-

BCR-ABL: In CML, the BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation and blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT.

-

SRC Family Kinases (SFKs): Dasatinib is also a pan-Src inhibitor, targeting kinases like SRC, LCK, and FYN.[4] These kinases are involved in a multitude of cellular processes including proliferation, differentiation, and survival.

-

Other Targets: Dasatinib also inhibits c-KIT, PDGFRα/β, and ephrin A receptor kinases, contributing to its broad activity profile.[5]

The inhibition of these targets leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on their activity.

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.

A Practical Guide to Characterizing Novel 2-Aminothiazole Derivatives

For researchers utilizing this compound to synthesize novel compounds, a systematic approach is required to define the mechanism of action. The following workflow and protocols provide a robust framework for this characterization.

Caption: Workflow for elucidating the mechanism of action of a novel kinase inhibitor.

Protocol: Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of a novel compound against a broad panel of protein kinases to identify primary targets and assess selectivity.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions as required by the assay provider.

-

Assay Provider: Engage a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) that offers kinase screening services (e.g., KinaseProfiler™, HotSpot™).

-

Screening: Submit the compound for an initial screen at a single concentration (typically 1-10 µM) against a large panel of kinases (e.g., >400 kinases).

-

Data Analysis: The vendor will provide data as "% Inhibition" relative to a control. Identify "hits" as kinases inhibited by >50% or >75%, depending on the desired stringency.

-

Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

Expert Insight: A broad, unbiased screen is critical. Unexpected hits can reveal novel therapeutic opportunities or potential off-target toxicities. A highly selective compound is often desirable, but polypharmacology, as seen with Dasatinib, can be therapeutically advantageous.

Protocol: Western Blot for Cellular Target Inhibition

Objective: To confirm that the compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Methodology:

-

Cell Culture: Culture a relevant cell line known to have active signaling through the target kinase (e.g., K562 cells for BCR-ABL).

-

Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a known inhibitor as a positive control (e.g., Dasatinib).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CrkL for BCR-ABL).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Trustworthiness: The inclusion of a loading control and total protein control is non-negotiable. It validates that any decrease in the phospho-signal is due to kinase inhibition, not a general decrease in protein levels or loading errors.

Protocol: Cell Viability Assay

Objective: To measure the effect of the compound on cancer cell proliferation and determine the half-maximal effective concentration (EC₅₀).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

-

Viability Reagent: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

-

Measurement: After a brief incubation, measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and fit to a four-parameter logistic equation to calculate the EC₅₀ value.

Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) [Biochemical] | p-Substrate EC₅₀ (nM) [Cellular] | Cell Viability EC₅₀ (nM) [Phenotypic] |

| Novel Compound X | Kinase Y | Data from 3.1 | Data from 3.2 | Data from 3.3 |

| Dasatinib (Control) | BCR-ABL | 0.8 | 2.1 | 3.5 |

Conclusion and Future Directions

The journey from a synthetic intermediate like this compound to a clinically effective drug is a testament to the power of medicinal chemistry and rigorous mechanistic biology. The 2-aminothiazole scaffold, unlocked from this intermediate, remains a highly valuable core for developing targeted kinase inhibitors. By employing a systematic workflow of biochemical profiling, cellular target validation, and phenotypic screening, researchers can effectively elucidate the mechanism of action of novel derivatives. Future work should focus on leveraging structural biology (X-ray crystallography) to understand the precise binding mode of new compounds, which can guide further structure-based design and optimization of both potency and selectivity.

References

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Institutes of Health.

- Dasatinib monohydrate: Structure and Synthesis method. (2024, April 2). ChemicalBook.

- This compound | 848472-44-6. (n.d.). Benchchem.

- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2019). Journal of Medicinal Chemistry - ACS Publications.

- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017, June 9). viXra.org.

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed.

- This compound | 848472-44-6. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | 848472-44-6 | Benchchem [benchchem.com]

- 2. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. vixra.org [vixra.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS: 848472-44-6)

Introduction: The Strategic Importance of a Protected Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. Among the vast arsenal of synthetic tools, tert-butyl (4-methylthiazol-2-yl)carbamate stands out as a pivotal building block. This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and critical applications, offering field-proven insights into its role in the synthesis of complex bioactive molecules. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable mask for the reactive 2-amino group, enabling chemists to perform a wide range of transformations on other parts of the molecule without undesired side reactions. This guide aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a self-validating framework for its use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount before its inclusion in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 848472-44-6 | |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.29 g/mol | |

| Physical Form | Solid | |

| Melting Point | 137-145 °C (for the analogous tert-butyl thiazol-2-ylcarbamate) | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions, under nitrogen | [2] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [3] |

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization: The Art of Amine Protection

The synthesis of this compound involves the protection of the primary amino group of 2-amino-4-methylthiazole with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.

Mechanism of Boc Protection

The protection reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable intermediate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the now-protonated amine, yielding the N-Boc protected product.

Caption: Boc Protection of a Primary Amine.

Experimental Protocol: Boc Protection of 2-Amino-4-methylthiazole

This protocol is a robust and widely applicable method for the Boc protection of amines.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equivalents) to the solution. To facilitate the reaction, a base such as triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) can be added.[4][5]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Characterization and Spectroscopic Data

| Spectroscopic Data (for tert-butyl thiazol-2-ylcarbamate) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30 |

For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the methyl group at the 4-position of the thiazole ring, typically in the range of δ 2.2-2.5 ppm. In the ¹³C NMR spectrum, an additional signal for the methyl carbon would also be present, and the chemical shifts of the thiazole ring carbons would be slightly different due to the electronic effect of the methyl group.

Reactivity and Deprotection: Unmasking the Amine

The utility of the Boc group lies in its stability under a wide range of conditions and its facile removal under acidic conditions.

Mechanism of Acidic Boc Deprotection

The deprotection is a carbamate hydrolysis initiated by acid.[3]

-

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[3]

-

Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3]

-

Protonation of Amine: The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[3]

Sources

"tert-Butyl (4-methylthiazol-2-yl)carbamate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (4-methylthiazol-2-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document leverages expert analysis of its structural components—the thiazole ring and the tert-butoxycarbonyl (Boc) protecting group—to predict its physicochemical properties. Furthermore, it offers detailed, field-proven protocols for researchers to determine these critical parameters experimentally. The methodologies outlined herein are designed to generate robust and reliable data, ensuring a solid foundation for formulation development, pharmacokinetic studies, and overall drug candidate progression.

Introduction and Structural Analysis

This compound belongs to the family of N-Boc protected aminothiazoles. The structure is characterized by a 4-methylthiazole core, which is a common scaffold in many biologically active compounds due to its ability to participate in hydrogen bonding and aromatic interactions. The amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.

The physicochemical properties of this molecule are a direct consequence of its structure:

-

Thiazole Ring: The thiazole ring is a planar, aromatic heterocycle containing both a sulfur and a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor, potentially contributing to solubility in protic solvents.

-

tert-Butylcarbamate (Boc) Group: This bulky, lipophilic group significantly increases the non-polar character of the molecule, which is expected to decrease its aqueous solubility. Critically, the Boc group is famously labile under acidic conditions, a key consideration for its stability.

Predicting the behavior of this molecule is the first step; empirical determination is the necessary next.

Solubility Profile: Prediction and Determination

Solubility is a critical determinant of a compound's bioavailability and formulability. For this compound, we can predict moderate to low aqueous solubility due to the influence of the lipophilic Boc group. However, its solubility is expected to be higher in organic solvents.

Predicted Solubility

Based on its structural components, the following solubility trends can be anticipated:

-

High Solubility: In non-polar organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.

-

Moderate Solubility: In polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Low Solubility: In polar protic solvents like Methanol and Ethanol.

-

Very Low Solubility: In aqueous solutions, particularly around neutral pH.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature. The following shake-flask method (based on OECD Guideline 105) is the gold standard for its determination.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the original supernatant.

Data Summary Table:

| Solvent System | Predicted Solubility | Experimental Concentration (Placeholder) |

| Water (pH 7.0) | Very Low | < 0.1 µg/mL |

| PBS (pH 7.4) | Very Low | < 0.1 µg/mL |

| 0.1 N HCl (pH 1.0) | Low to Moderate (Potential for degradation) | ~1-5 µg/mL |

| DMSO | High | > 100 mg/mL |

| Methanol | Moderate | ~10-20 mg/mL |

Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method workflow for thermodynamic solubility.

Stability Profile: Key Considerations and Assessment

The stability of a drug candidate is paramount for its development, influencing its shelf-life, formulation, and in vivo behavior. For this compound, the primary point of instability is the acid-labile Boc protecting group.

Predicted Degradation Pathway

The Boc group is readily cleaved under acidic conditions via an E1-type elimination mechanism, releasing isobutylene and carbon dioxide, and yielding the free 2-amino-4-methylthiazole. This degradation is expected to be rapid at low pH (e.g., in the stomach) and should be a primary focus of stability testing. The compound is expected to be relatively stable at neutral and basic pH.

Predicted Acid-Catalyzed Degradation

Caption: Predicted degradation of the Boc-protected amine in acid.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a set temperature (e.g., 60 °C) for various time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate under the same conditions.

-

Neutral Hydrolysis: Dilute the stock solution with water and incubate under the same conditions.

-

Oxidative Stress: Dilute the stock solution with a solution of 3% hydrogen peroxide and incubate.

-

Photostability: Expose a solid sample and a solution of the compound to light conditions as specified by ICH guideline Q1B.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the sample (e.g., add an equimolar amount of base to the acid-stressed sample).

-

Quantification: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point for each stress condition. Identify and, if possible, characterize major degradation products.

Data Summary Table:

| Stress Condition | Incubation Time | % Parent Compound Remaining (Placeholder) | Major Degradant Observed |

| 0.1 N HCl (60 °C) | 2 hours | 5% | 2-Amino-4-methylthiazole |

| 0.1 N NaOH (60 °C) | 24 hours | > 98% | None Detected |

| Water (60 °C) | 24 hours | > 99% | None Detected |

| 3% H₂O₂ (RT) | 24 hours | > 95% | Minor unknown peaks |

| Photostability (ICH Q1B) | 7 days | > 99% | None Detected |

Conclusion and Recommendations

This compound is predicted to be a lipophilic compound with low aqueous solubility but good solubility in common organic solvents. The most significant liability of this molecule is its instability in acidic conditions, leading to the rapid cleavage of the Boc protecting group. It is expected to exhibit good stability at neutral and basic pH, as well as under oxidative and photolytic stress.

For researchers working with this compound, the following recommendations are crucial:

-

Handling and Storage: Store the compound in solid form in a cool, dark, and dry place. For solution-based assays, use aprotic solvents like DMSO for stock solutions. Avoid acidic aqueous buffers for prolonged storage.

-

Formulation Development: For in vivo studies, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to overcome the low aqueous solubility. Enteric coating could be considered for oral formulations to protect the compound from the acidic environment of the stomach.

-

Further Characterization: The protocols provided in this guide should be executed to generate empirical data. This data is essential for building a complete profile of the compound and making informed decisions in any research and development program.

References

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

"tert-Butyl (4-methylthiazol-2-yl)carbamate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-methylthiazol-2-yl)carbamate

Molecular Structure and Spectroscopic Overview

This compound belongs to the class of N-Boc protected amines, where the reactive 2-amino group of 2-amino-4-methylthiazole is masked by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step organic synthesis. The molecular formula is C₉H₁₄N₂O₂S, with a corresponding molecular weight of 214.29 g/mol .[1][2][3]

The structural features—an aromatic thiazole ring, a methyl group, an amide-like carbamate linkage, and a bulky tert-butyl group—each produce distinct and predictable signals in various spectroscopic techniques. Understanding these features is paramount for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is presented for standard solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to show four distinct signals. The chemical shifts are predicted based on the known spectrum of tert-butyl thiazol-2-ylcarbamate, which shows thiazole protons at δ 7.32 and 6.82 ppm, and a Boc signal at 1.52 ppm.[4] The introduction of a methyl group at position 4 will influence these shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| H-a | 10.5 - 11.5 | 1H | Broad Singlet (br s) | NH -Boc |

| H-b | ~6.45 | 1H | Singlet (s) or Quartet (q) | Thiazole H -5 |

| H-c | ~2.30 | 3H | Singlet (s) or Doublet (d) | Thiazole-CH₃ |

| H-d | ~1.55 | 9H | Singlet (s) | tert-Butyl, C(CH₃ )₃ |

Expertise & Experience: Rationale Behind Predictions

-

NH Proton (H-a): The carbamate proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration, typically appearing downfield.

-

Thiazole Proton (H-b): The lone proton on the thiazole ring is at position 5. In the unsubstituted analogue, the H-5 proton is at δ 6.82 ppm.[4] The electron-donating methyl group at C-4 will likely shield H-5 slightly, but the overall aromatic environment keeps it downfield. It may appear as a narrow quartet or doublet due to small long-range coupling with the methyl protons.

-

Methyl Protons (H-c): A methyl group on an aromatic ring typically resonates around δ 2.2-2.5 ppm. A sharp singlet is expected, though a small coupling to the H-5 proton might be observed.

-

tert-Butyl Protons (H-d): The nine protons of the Boc group are chemically equivalent and magnetically shielded, giving rise to a characteristic sharp, strong singlet around δ 1.5 ppm.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal resolution.

-

Acquisition: Acquire a standard proton spectrum over a spectral width of 0-12 ppm. A 90° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display all 7 unique carbon environments, as two sets of methyl carbons in the Boc group are equivalent. Predictions are based on data from tert-butyl thiazol-2-ylcarbamate.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | Thiazole C -2 (attached to two N atoms) |

| ~153.0 | Carbamate C =O |

| ~148.0 | Thiazole C -4 (attached to methyl) |

| ~108.0 | Thiazole C -5 |

| ~82.0 | tert-Butyl Quaternary C |

| ~28.3 | tert-Butyl C H₃ |

| ~17.0 | Thiazole-C H₃ |

Expertise & Experience: Rationale Behind Predictions

-

C-2 and C=O: The C-2 carbon of the thiazole ring is highly deshielded due to its attachment to both sulfur and the electronegative carbamate nitrogen, placing it far downfield. The carbamate carbonyl carbon is also characteristically downfield.

-

C-4 and C-5: The methyl-substituted C-4 will be further downfield than the C-5 carbon, consistent with typical thiazole substitution patterns.

-

Boc Carbons: The quaternary carbon of the Boc group is consistently found around δ 82 ppm, while the three equivalent methyl carbons appear shielded at δ ~28 ppm.[4]

-

Methyl Carbon: The thiazole's methyl carbon is expected in the aliphatic region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Processing: The instrument software automatically performs a background subtraction.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3150 | Medium, Sharp | N-H Stretch (Carbamate) |

| 2980 - 2950 | Medium-Strong | C-H Stretch (Aliphatic, tert-Butyl & Methyl) |

| 1725 - 1700 | Strong, Sharp | C=O Stretch (Carbamate Carbonyl) |

| 1590 - 1570 | Medium | C=N Stretch (Thiazole Ring) |

| 1550 - 1520 | Medium | N-H Bend / C-N Stretch |

| 1250 & 1160 | Strong | C-O Stretch (Carbamate Ester) |

Trustworthiness: The presence of a strong C=O stretch around 1715 cm⁻¹ and a sharp N-H stretch above 3150 cm⁻¹ would be a self-validating system, providing strong evidence for the N-Boc-carbamate functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Predicted Identity |

| 215.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 159.06 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 115.04 | [M - Boc + H]⁺ (Loss of the Boc group) |

Expertise & Experience: Fragmentation Causality The most characteristic fragmentation pathway for N-Boc protected compounds involves the cleavage of the Boc group. This occurs via two primary mechanisms:

-

Loss of Isobutylene (56 Da): The molecule fragments to lose a neutral isobutylene molecule, leaving behind the carbamic acid of 2-amino-4-methylthiazole, which readily decarboxylates.

-

Loss of tert-butyl cation (57 Da): Under different conditions (e.g., Electron Ionization), the loss of a tert-butyl radical or cation is a dominant pathway.

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond results in the protonated 2-amino-4-methylthiazole fragment.

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen framework, confirming the presence and connectivity of the thiazole, methyl, and Boc groups. IR spectroscopy will provide rapid verification of the key carbamate functional group (N-H and C=O bonds). Finally, high-resolution mass spectrometry will confirm the elemental composition (C₉H₁₄N₂O₂S) and the characteristic fragmentation pattern will validate the presence of the labile Boc protecting group. Together, these techniques provide an unambiguous and self-validating identification of the target molecule.

References

-

Supporting Information for "A practical and cost-effective synthesis of tert-butyl carbamates". Organic & Biomolecular Chemistry.

-

Benchchem. This compound | 848472-44-6.

-

Sigma-Aldrich. This compound | 848472-44-6.

-

Benchchem. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate.

-

Benchchem. tert-Butyl (4-cyanopiperidin-4-yl)carbamate | 1205749-01-4.

Sources

- 1. This compound | 848472-44-6 [sigmaaldrich.com]

- 2. This compound | 848472-44-6 [sigmaaldrich.com]

- 3. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate | 1951439-33-0 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl (4-cyanopiperidin-4-yl)carbamate|CAS 1205749-01-4 [benchchem.com]

The Strategic Utility of tert-Butyl (4-methylthiazol-2-yl)carbamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Medicinal Chemistry

In the intricate tapestry of modern drug discovery and organic synthesis, certain molecular scaffolds emerge as indispensable "building blocks." These are not the final, complex active pharmaceutical ingredients (APIs), but rather the versatile and strategically designed precursors from which they are assembled. tert-Butyl (4-methylthiazol-2-yl)carbamate stands as a prime example of such a crucial entity. Its unique combination of a protected amine on a thiazole core offers chemists a powerful tool for the construction of a diverse array of biologically active molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this pivotal building block, offering both foundational knowledge and practical, field-proven insights for its effective utilization in research and development.

Core Molecular Attributes and Strategic Significance

At its heart, this compound is a derivative of 2-amino-4-methylthiazole where the exocyclic amine is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification is the key to its synthetic utility. The Boc group is a robust yet readily cleavable protecting group, stable to a wide range of nucleophilic and basic conditions, but easily removed under acidic conditions.[1] This "on-off" capability allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis, preventing unwanted side reactions.

The 4-methylthiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its presence imparts specific physicochemical properties and provides multiple points for further functionalization. The strategic importance of this compound, therefore, lies in its ability to introduce this valuable pharmacophore in a controlled and predictable manner.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 848472-44-6 | [4][5] |

| Molecular Formula | C₉H₁₄N₂O₂S | [4][5] |

| Molecular Weight | 214.29 g/mol | |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C, under nitrogen | [5] |

Synthesis and Purification: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the direct Boc-protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O). The reaction can be effectively catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[5][6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of 2-Amino-4-methylthiazole

This protocol is a representative procedure adapted from general methods for the Boc protection of amines.[5][6][7]

Materials:

-

2-Amino-4-methylthiazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous THF (or DCM) is added DMAP (0.1 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise at room temperature. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.

Causality Behind Experimental Choices:

-

DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.[5][6]

-

Aqueous Work-up: The wash with saturated sodium bicarbonate solution is to remove any unreacted DMAP and acidic byproducts.

-

Anhydrous Conditions: While not strictly necessary for all Boc protections, using an anhydrous solvent can prevent the hydrolysis of Boc₂O and ensure a cleaner reaction.

Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the Boc-protected amine and the 4-methylthiazole ring.

Reactions of the Boc-Protected Amine

The primary function of the Boc group is to mask the nucleophilicity of the amine. Its most important reaction is its removal (deprotection) to liberate the free amine.

Deprotection: The Boc group is readily cleaved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Alternatively, hydrochloric acid (HCl) in an organic solvent can also be employed.

Caption: Deprotection of the Boc group to reveal the free amine.

Reactions of the 4-Methylthiazole Ring

The 4-methylthiazole ring offers several sites for further functionalization, allowing for the construction of more complex molecular architectures.

-

Electrophilic Aromatic Substitution: The thiazole ring is an electron-rich heterocycle. The C5 position is the most nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[8] The presence of the electron-donating methyl group at C4 further activates the C5 position.

-

Reactions at the Methyl Group: The methyl group at the C4 position can be a site for functionalization, for example, through radical bromination or oxidation to an aldehyde or carboxylic acid, providing another handle for synthetic elaboration.

-

Lithiation: The proton at the C5 position can be abstracted by a strong base such as n-butyllithium, especially if the C2 position is blocked. This generates a lithiated species that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C5 position.[9]

Applications in the Synthesis of Kinase Inhibitors

This compound and its derivatives are prominent building blocks in the synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of Dasatinib

Dasatinib (marketed as Sprycel®) is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] A key step in many synthetic routes to Dasatinib involves the coupling of a Boc-protected aminothiazole derivative with a pyrimidine core.

Caption: Simplified retrosynthetic analysis of Dasatinib highlighting the role of the aminothiazole building block.

Synthesis of Aurora and GSK-3 Kinase Inhibitors

Beyond Dasatinib, aminothiazole scaffolds are central to the design of inhibitors for other kinase families, including Aurora kinases and Glycogen Synthase Kinase 3 (GSK-3).[8][12][13][14] These kinases are implicated in cell cycle control and neurodegenerative diseases, respectively, making them attractive therapeutic targets. The general synthetic strategy often involves the construction of a substituted aminothiazole core, where the Boc-protected amine allows for the sequential introduction of different substituents.

Spectroscopic Characterization

Table 2: NMR Data for tert-Butyl thiazol-2-ylcarbamate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Thiazole-H | 7.32 | d | 4 |

| Thiazole-H | 6.82 | d | 4 |

| tert-Butyl | 1.52 | s | - |

| ¹³C NMR | |||

| C=O | 152.90 | - | - |

| Thiazole-C2 | 161.80 | - | - |

| Thiazole-C4 | 136.70 | - | - |

| Thiazole-C5 | 112.10 | - | - |

| Quaternary C (t-Bu) | 82.00 | - | - |

| CH₃ (t-Bu) | 28.30 | - | - |

Source: Supporting Information from a peer-reviewed journal.[2]

The presence of the 4-methyl group in the title compound would be expected to introduce a singlet in the ¹H NMR spectrum around 2.2-2.5 ppm and a corresponding signal in the ¹³C NMR spectrum around 15-20 ppm. The signal for the thiazole proton at C5 would also be absent.

Conclusion: A Versatile and Essential Tool

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust nature, coupled with the predictable reactivity of the Boc protecting group and the inherent biological relevance of the aminothiazole core, makes it an invaluable asset in the synthetic chemist's toolbox. From the construction of blockbuster drugs like Dasatinib to the exploration of novel kinase inhibitors, this building block continues to play a pivotal role in advancing medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the creation of novel and impactful molecules.

References

-

Bharatam, P. V., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European Journal of Medicinal Chemistry, 122, 534-547. Available from: [Link]

- Supporting Information for a relevant journal article providing spectroscopic data for tert-butyl thiazol-2-ylcarbam

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. Available from: [Link]

-

Wan, Y., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(4), 238-247. Available from: [Link]

-

Mossine, A. V., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 17(11), 1845. Available from: [Link]

-

Andersen, C. B., et al. (2008). Discovery of selective aminothiazole Aurora kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4572-4583. Available from: [Link]

-

Li, Y., et al. (2020). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 208, 112803. Available from: [Link]

-

Meijer, L., et al. (2004). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Pharmaceutical Design, 10(10), 1173-1186. Available from: [Link]

-

Wang, S., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8237-8253. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5674-5684. Available from: [Link]

- Patent CN102020589B. Tert-butyl carbamate derivative and preparation method and application thereof.

-

Reddy, T. S., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(23), 9144-9147. Available from: [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available from: [Link]

-

Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available from: [Link]

-

Lynch, D. E., et al. (2011). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. Available from: [Link]

-

Evren, A. E., et al. (2021). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 45(31), 14031-14046. Available from: [Link]

-

Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Semantic Scholar. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Available from: [Link]

-

Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7321. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

PubChem. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available from: [Link]

-

Katariya, M., et al. (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 918-923. Available from: [Link]

-

NIST WebBook. tert-Butyl carbamate. Available from: [Link]

-

PubChem. tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate. Available from: [Link]

-

MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

-